



Application Notes and Protocols for 3-Cyanovinylcarbazole (CNVK) in DNA Nanotechnology

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Compound of Interest		
Compound Name:	3-Cyanovinylcarbazole phosphoramidite	
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These application notes provide a comprehensive overview of the use of 3-Cyanovinylcarbazole (CNVK), a potent and reversible photo-cross-linker, in the field of DNA nanotechnology. Detailed protocols for its application in stabilizing DNA nanostructures, regulating gene expression, and advanced sequencing techniques are provided, along with key performance data.

Introduction to CNVK

3-Cyanovinylcarbazole (CNVK) is a nucleoside analogue that can be incorporated into DNA and RNA strands using standard phosphoramidite chemistry.[1][2] Its primary function is to induce a rapid and reversible covalent cross-link with a pyrimidine base (thymine or cytosine) on a complementary strand upon irradiation with UV light.[3][4] This cross-linking is highly efficient and specific, offering significant advantages over traditional photo-cross-linkers like psoralen, which require longer irradiation times and can cause DNA damage upon reversal.[3]

The key feature of CNVK is the reversibility of the cross-link. A [2+2] photocycloaddition reaction is induced by irradiation at approximately 365 nm, forming a stable covalent bond.[3] This bond can be efficiently reversed by irradiation at a different wavelength, typically around



312 nm, restoring the original, un-cross-linked DNA strands.[3][6] This on-demand control over DNA hybridization and structure makes CNVK a valuable tool for various applications in DNA nanotechnology.

Key Applications and Protocols Reversible Stabilization of DNA Nanostructures

CNVK is a powerful tool for enhancing the thermal and mechanical stability of DNA-based nanostructures, such as DNA origami. By incorporating CNVK into staple strands at specific locations, the resulting structure can be "locked" into its assembled conformation through photo-cross-linking. This is particularly useful for creating robust nanostructures that can withstand purification processes and maintain their integrity in different environments. The reversibility of the cross-link also allows for the controlled disassembly or conformational change of these structures.

Quantitative Data on CNVK-Mediated Stabilization

Parameter	Value	Reference
Wavelength for Cross-linking	365-366 nm	[3][4][7]
Wavelength for Reversal	312 nm	[3][6][7]
Time for 100% Cross-linking to Thymine	1 second	[4][5]
Time for Quantitative Cross- linking to Cytosine	25 seconds	[4][5]
Time for Complete Reversal	3 minutes	[6][8]
Increase in Duplex Melting Temperature (Tm) after Cross- linking	~30 °C	[6][8]

Experimental Protocol: Reversible Photo-Cross-Linking of DNA Duplexes

This protocol outlines the general procedure for photo-cross-linking and reversing a DNA duplex containing a CNVK modification.



Materials:

- CNVK-modified oligonucleotide (custom synthesis)
- Complementary target oligonucleotide containing a pyrimidine at the cross-linking site
- Hybridization buffer (e.g., 1x PBS, pH 7.4)
- UV lamp with 365 nm and 312 nm wavelength outputs
- Quartz cuvette or microplate

Procedure:

- Oligonucleotide Design: Design the CNVK-containing oligonucleotide and its complementary target. The CNVK phosphoramidite is typically incorporated during standard solid-phase DNA synthesis.[9][10]
- Hybridization: Anneal the CNVK-modified oligonucleotide with its complementary target strand in hybridization buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
- Photo-Cross-linking:
 - Place the sample in a quartz cuvette or a UV-transparent microplate.
 - Irradiate the sample with a 365 nm UV lamp. The irradiation time will depend on the target base (see table above) and the intensity of the lamp. For a standard laboratory UV transilluminator, a few seconds to a minute is typically sufficient.
- Verification of Cross-linking (Optional):
 - Analyze the sample using denaturing polyacrylamide gel electrophoresis (PAGE). The cross-linked duplex will migrate slower than the individual single strands.
 - Alternatively, measure the melting temperature (Tm) of the duplex before and after crosslinking. A significant increase in Tm indicates successful cross-linking.



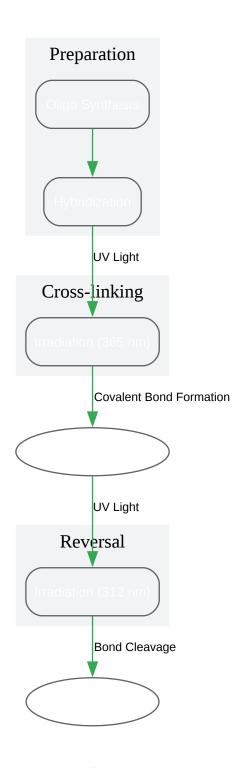




- · Photo-Reversal:
 - To reverse the cross-link, irradiate the sample with a 312 nm UV lamp for approximately 3 minutes.
- · Verification of Reversal (Optional):
 - Analyze the sample by denaturing PAGE. The band corresponding to the cross-linked duplex should disappear, and bands corresponding to the single strands should reappear.
 - Measure the Tm of the reversed duplex, which should return to its original value.

Workflow for Reversible DNA Cross-linking using CNVK





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Caption: Workflow of CNVK-mediated reversible DNA cross-linking.

Photochemical Regulation of Gene Expression



CNVK-modified antisense oligonucleotides (ASOs) can be used for the photo-regulation of gene expression.[4] By designing an ASO that targets a specific mRNA, gene expression can be silenced upon photo-cross-linking. The cross-link enhances the stability of the ASO-mRNA duplex, leading to more effective translational arrest or RNase H-mediated degradation of the target mRNA. This effect can be reversed by UV irradiation at 312 nm, providing temporal control over gene silencing.

Quantitative Data on Photochemical Gene Regulation

Parameter	Value	Reference
Irradiation Time for Gene Silencing in HeLa cells	10 seconds	[3]
Reduction in GFP fluorescence after photo-cross-linking	~40%	[4]

Experimental Protocol: Photo-regulated Gene Silencing using CNVK-ASO

This protocol describes the use of a CNVK-modified antisense oligonucleotide to silence the expression of a reporter gene (e.g., GFP) in cultured cells.

Materials:

- CNVK-modified antisense oligonucleotide (phosphorothioate-modified for nuclease resistance)
- Cell line stably expressing the target gene (e.g., GFP-HeLa)
- Cell culture medium and reagents
- Transfection reagent (e.g., lipofectamine)
- 365 nm UV light source suitable for cell irradiation
- Method for quantifying gene expression (e.g., fluorescence microscopy, flow cytometry, or qRT-PCR)

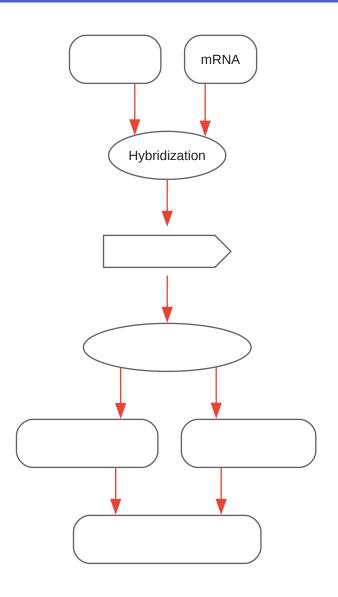


Procedure:

- ASO Design and Synthesis: Design a phosphorothioate-modified ASO containing a CNVK moiety that is complementary to the target mRNA.
- Cell Culture and Transfection:
 - Culture the cells under standard conditions.
 - Transfect the cells with the CNVK-ASO using a suitable transfection reagent according to the manufacturer's protocol.
- Photo-irradiation:
 - After a suitable incubation period post-transfection (e.g., 24 hours), expose the cells to 365 nm UV light for a short duration (e.g., 10 seconds).
- · Analysis of Gene Expression:
 - Incubate the cells for a further period (e.g., 24-48 hours) to allow for changes in protein levels.
 - Quantify the expression of the target gene using an appropriate method. For GFP, this can be done by measuring fluorescence intensity. For other genes, qRT-PCR can be used to measure mRNA levels.
- Control Experiments:
 - Include a non-irradiated control group of cells transfected with the CNVK-ASO.
 - Include a control group transfected with a scrambled-sequence ASO.

Signaling Pathway for Photo-regulated Gene Silencing





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Caption: Pathway of CNVK-ASO mediated gene silencing.

Light-Seq: Light-Directed in situ Barcoding for Spatially Indexed Sequencing

Light-Seq is a recently developed technique that utilizes CNVK for spatially resolved transcriptomics.[11] In this method, DNA barcodes containing CNVK are hybridized to reverse-transcribed cDNAs in fixed cells or tissues. A digital micromirror device (DMD) is used to project a pattern of UV light onto the sample, selectively cross-linking the barcodes in specific regions of interest.[2][11] Un-cross-linked barcodes are then washed away, and the spatially indexed







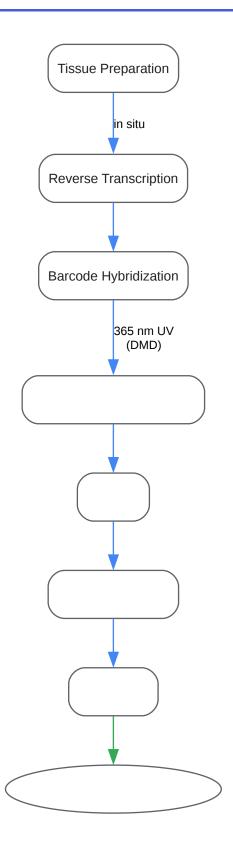
cDNAs are collected for sequencing. This allows for the high-resolution mapping of gene expression within a tissue sample.

Experimental Workflow for Light-Seq

- Sample Preparation: Fix and permeabilize the tissue sample on a microscope slide.
- Reverse Transcription: Perform in situ reverse transcription to generate cDNAs from the cellular mRNA.
- Barcode Hybridization: Hybridize a library of CNVK-containing DNA barcodes to the cDNAs.
 Each barcode has a unique sequence and a spatial identifier.
- Light-Directed Barcoding: Use a DMD to illuminate specific regions of interest with 365 nm
 UV light, causing the covalent cross-linking of the barcodes to the cDNAs in those regions.
- Washing: Stringently wash the sample to remove un-cross-linked barcodes.
- Library Preparation and Sequencing: Elute the barcoded cDNAs and prepare a sequencing library. The spatial information is retained in the barcode sequences.

Logical Flow of the Light-Seq Protocol





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Caption: The experimental workflow for Light-Seq.



Conclusion

CNVK is a versatile and powerful tool for DNA nanotechnology with a growing number of applications. Its rapid, efficient, and reversible photo-cross-linking capabilities provide a high degree of control over DNA structures and functions. The protocols and data presented here offer a starting point for researchers interested in utilizing CNVK in their own work, from fundamental studies of DNA nanostructures to advanced applications in genomics and drug development. As research in this area continues, the utility of CNVK in creating dynamic and responsive DNA-based systems is expected to expand even further.

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